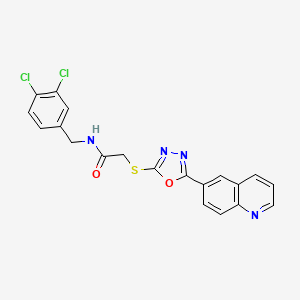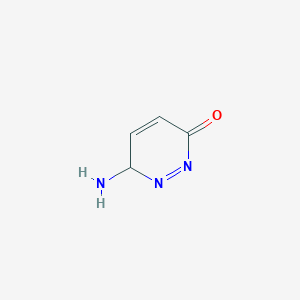
Hsd17B13-IN-59
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hsd17B13-IN-59 is a compound that has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of liver diseases. It is an inhibitor of the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), which is associated with the progression of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hsd17B13-IN-59 involves multiple steps, including the preparation of intermediate compounds and the final coupling reaction. The specific synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies. general synthetic methods for similar inhibitors involve the use of organic solvents, catalysts, and controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process would also include purification steps such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Hsd17B13-IN-59 primarily undergoes reactions typical of organic compounds, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions often involve controlled temperatures and pH levels to optimize the yield and purity of the products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
Hsd17B13-IN-59 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the enzyme HSD17B13 and its role in metabolic pathways.
Biology: Helps in understanding the biological functions of HSD17B13 and its involvement in lipid metabolism.
Medicine: Investigated as a potential therapeutic agent for treating liver diseases such as NAFLD and NASH.
Mechanism of Action
Hsd17B13-IN-59 exerts its effects by inhibiting the enzyme HSD17B13. This enzyme is involved in the metabolism of lipids in the liver. By inhibiting HSD17B13, this compound reduces the accumulation of lipid droplets in hepatocytes, thereby mitigating the progression of liver diseases such as NAFLD and NASH. The molecular targets and pathways involved include the reduction of lipid biosynthesis and the promotion of lipid degradation .
Comparison with Similar Compounds
Similar Compounds
- Hsd17B13-IN-1
- Hsd17B13-IN-2
- Hsd17B13-IN-3
Uniqueness
Hsd17B13-IN-59 is unique in its high specificity and potency as an inhibitor of HSD17B13. Compared to other similar compounds, it has shown greater efficacy in reducing lipid accumulation in preclinical studies. This makes it a promising candidate for further development as a therapeutic agent .
Properties
Molecular Formula |
C24H17Cl2N5O3 |
|---|---|
Molecular Weight |
494.3 g/mol |
IUPAC Name |
3,5-dichloro-4-hydroxy-N-[3-[(1-methylindazol-3-yl)methyl]-4-oxoquinazolin-5-yl]benzamide |
InChI |
InChI=1S/C24H17Cl2N5O3/c1-30-20-8-3-2-5-14(20)19(29-30)11-31-12-27-17-6-4-7-18(21(17)24(31)34)28-23(33)13-9-15(25)22(32)16(26)10-13/h2-10,12,32H,11H2,1H3,(H,28,33) |
InChI Key |
PBIXVZCWTPVAOI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)CN3C=NC4=C(C3=O)C(=CC=C4)NC(=O)C5=CC(=C(C(=C5)Cl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4a,7a-dihydro-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B12365990.png)
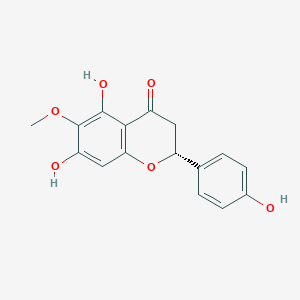
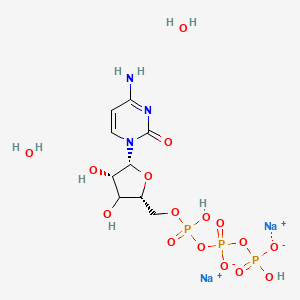
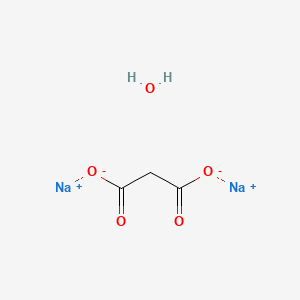
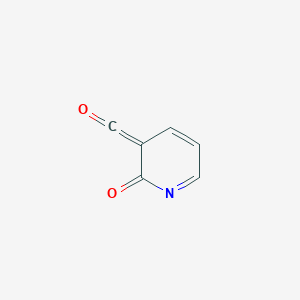
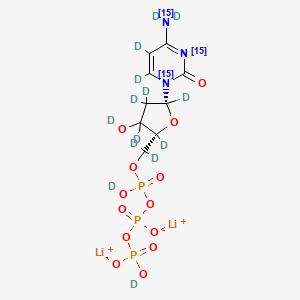
![(2S,4S,5R)-5-[6-[6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexylamino]purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B12366041.png)
